Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
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Overview
Description
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is a chemical compound with the molecular formula C16H18NO5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with N-methoxy-N-methylcarbamoylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diphenylphosphinic chloride+N-Methoxy-N-methylcarbamoylmethylamine→Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives.
Scientific Research Applications
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various reaction pathways, targeting specific molecular sites and facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphinic chloride
- N-Methoxy-N-methylcarbamoylmethylamine
- Phosphonic acid derivatives
Uniqueness
What sets Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
IUPAC Name |
2-diphenoxyphosphoryl-N-methoxy-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSFGLDTIDFDMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476140 |
Source
|
Record name | Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367508-01-8 |
Source
|
Record name | Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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